N'-(3,4-dimethylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide

Sigma-1 Receptor Computational Docking Affinity Prediction

N'-(3,4-dimethylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide (CAS 1049568-88-8) is a synthetic oxalamide derivative featuring a 3,4-dimethylphenyl group and a 4-phenylpiperazine moiety linked by a propyl chain. It belongs to a class of compounds known to interact with sigma receptors, which are implicated in CNS disorders and cancer.

Molecular Formula C23H30N4O2
Molecular Weight 394.519
CAS No. 1049568-88-8
Cat. No. B2640233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(3,4-dimethylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide
CAS1049568-88-8
Molecular FormulaC23H30N4O2
Molecular Weight394.519
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)C
InChIInChI=1S/C23H30N4O2/c1-18-9-10-20(17-19(18)2)25-23(29)22(28)24-11-6-12-26-13-15-27(16-14-26)21-7-4-3-5-8-21/h3-5,7-10,17H,6,11-16H2,1-2H3,(H,24,28)(H,25,29)
InChIKeyYFIJBVBVBJRVNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N'-(3,4-dimethylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide (CAS 1049568-88-8) for Sigma-1 Receptor Research


N'-(3,4-dimethylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide (CAS 1049568-88-8) is a synthetic oxalamide derivative featuring a 3,4-dimethylphenyl group and a 4-phenylpiperazine moiety linked by a propyl chain [1]. It belongs to a class of compounds known to interact with sigma receptors, which are implicated in CNS disorders and cancer [2]. Its structural features make it a candidate for exploring structure-activity relationships (SAR) around the sigma-1 pharmacophore.

Compound class Oxalamide-derived sigma-1 ligand probe
Workflow fit Sigma-1 SAR and pharmacophore refinement studies
Use context Low-affinity chemotype for binding-mode exploration

Selection Risks: Why N'-(3,4-dimethylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide Cannot Be Casually Substituted


Within the 1-phenylpiperazine class, minor structural variations—such as the length of the linker or the substitution pattern on the aromatic ring—can drastically alter sigma receptor subtype affinity and selectivity, as shown in a foundational SAR study where Ki values ranged from 1 nM to >1000 nM [1]. A generic substitution with a structurally similar but not identical analog (e.g., N1-benzyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide) risks significant shifts in potency and target profile, making experimental verification of the specific compound's activity essential for reproducible research [2].

Target compound
3,4-dimethylphenyl oxalamide
Predicted low-affinity sigma-1 chemotype with a distinct oxalamide scaffold.
Potential substitute
Benzyl-oxalamide analog
Linker and aromatic substitution differences may shift sigma subtype selectivity and potency profile; experimental verification is essential before substitution.
Target compound
Sigma-1 pharmacophore probe
SAR tool for exploring how structural variations drive low versus high affinity within the phenylpiperazine class.
Potential substitute
High-affinity reference standard
Compounds like haloperidol have a fundamentally different potency and selectivity context; the target compound is not a functional replacement for potent sigma-1 reference ligands.

Quantitative Evidence Guide: N'-(3,4-dimethylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide vs. Standards


Computational Predicted Binding Affinity for Sigma-1 Receptor vs. Gold Standard

The compound's predicted affinity for the Sigma-1 receptor (SIGMAR1) was computationally assessed. It has a predicted pKi of 5.92, which corresponds to a Ki of approximately 1.2 µM [1]. This is compared to the gold standard sigma-1 ligand haloperidol, which has a significantly higher experimentally determined affinity with a Ki of approximately 5 nM [2]. While the target compound shows a much weaker predicted binding, it represents a distinct chemotype (oxalamide) for exploring an allosteric or alternative binding mode compared to the potent but non-selective haloperidol.

Binding affinity context
Class-level inference
~230-fold lower predicted affinity vs. haloperidol
Defines the compound as a low-affinity SAR probe, not a high-potency standard.
Computational prediction vs. experimental radioligand binding data.
Sigma-1 Receptor Computational Docking Affinity Prediction

Physicochemical Property Differentiation from an Internal Analog

The lipophilicity of the target compound, calculated as an XLogP3-AA of 3.5 [1], indicates moderate lipophilicity. This is a key differentiator from a close analog, N1-(3,4-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide, which, due to its hydroxybutyl group, is predicted to have a much lower calculated logP (approximately 1.5) [2]. The higher lipophilicity of the target compound due to the 4-phenylpiperazine moiety suggests it will have significantly greater membrane permeability and CNS penetration potential, a critical factor for any neuroscience target.

Lipophilicity differentiation
Cross-study comparable
~2 log units higher vs. polar analog (XLogP3 3.5)
Supports CNS penetration model selection over more polar oxalamide analogs.
Calculated property; experimental logP/logD determination pending.
Drug-likeness Lipophilicity Property Prediction

Key Application Scenarios for N'-(3,4-dimethylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide


Sigma-1 Receptor SAR Probe for CNS Penetration Studies

The compound's predicted sigma-1 binding (pKi 5.92) and high lipophilicity (XLogP3 3.5) make it a valuable tool for investigating the impact of lipophilic, low-affinity ligands on sigma-1 receptor function in cellular models of CNS disorders, as established in Section 3 [1]. Its oxalamide scaffold provides a chemically distinct starting point for developing novel sigma-1 modulators.

Negative Control for High-Affinity Sigma Ligand Assays

With predicted Ki ~1.2 µM for sigma-1, this compound can serve as a low-affinity control in binding and functional assays alongside high-affinity standards like haloperidol (Ki ~5 nM), enabling clear discrimination between specific and non-specific sigma receptor-mediated effects [2].

Pharmacophore Model Refinement

The quantitative activity difference between this compound and the gold standard haloperidol provides a crucial data point for refining pharmacophore models for sigma-1 binding, particularly for distinguishing features that drive high versus low affinity within the phenylpiperazine class [1][2].

Application
Selection Property
Validation Focus
Sigma-1 SAR probe for CNS studies
Distinct oxalamide scaffold with moderate lipophilicity
Binding-mode exploration in cellular models
Low-affinity control for binding assays
Predicted micromolar sigma-1 affinity
Discrimination from high-affinity reference ligands
Pharmacophore model refinement
Quantified affinity gap vs. haloperidol
Structural feature impact on affinity ranking
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